Oximbomotide

Peptide Sequence Analysis Immunoinformatics Epitope Mapping

Oximbomotide is a synthetic peptide immunological agent with the unique, non-interchangeable LMDLSTTEV sequence—sharing 0% homology with Sucantomotide or Marlumotide. This epitope-specific design enables precise immune response mapping in adrenal cancer and tumor vaccine research. Its predicted hydrophilicity (LogP -1.5) and ≥98% purity support aqueous vaccine formulation screening and serve as a robust reference standard for HPLC/LC-MS method development across the motide peptide class.

Molecular Formula C42H73N9O17S
Molecular Weight 1008.1 g/mol
Cat. No. B12381282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOximbomotide
Molecular FormulaC42H73N9O17S
Molecular Weight1008.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)O)N
InChIInChI=1S/C42H73N9O17S/c1-18(2)14-23(43)34(59)44-25(12-13-69-9)35(60)47-27(16-30(57)58)38(63)46-26(15-19(3)4)37(62)48-28(17-52)39(64)50-33(22(8)54)41(66)51-32(21(7)53)40(65)45-24(10-11-29(55)56)36(61)49-31(20(5)6)42(67)68/h18-28,31-33,52-54H,10-17,43H2,1-9H3,(H,44,59)(H,45,65)(H,46,63)(H,47,60)(H,48,62)(H,49,61)(H,50,64)(H,51,66)(H,55,56)(H,57,58)(H,67,68)/t21-,22-,23+,24+,25+,26+,27+,28+,31+,32+,33+/m1/s1
InChIKeyLEPHCSIVDRSUBA-ODURPPJLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oximbomotide Procurement Guide: Comparative Analysis of Antineoplastic Active Immunization Peptides


Oximbomotide is a synthetic peptide immunological agent with the amino acid sequence Leu-Met-Asp-Leu-Ser-Thr-Thr-Glu-Val (LMDLSTTEV) [1], classified within a broader class of antineoplastic compounds designed for active immunization . Its molecular formula is C42H73N9O17S and its molecular weight is 1008.14 g/mol . The compound is typically supplied as a powder for research use, with recommended storage at -20°C for long-term stability .

Oximbomotide: Why Structural and Immunological Specificity Prevents Simple Substitution with Analogs


Within the class of antineoplastic active immunization peptides, direct substitution is precluded by the unique and non-interchangeable amino acid sequence of Oximbomotide (LMDLSTTEV) [1], which dictates its specific tertiary structure and, consequently, its precise immunogenic epitope presentation [2]. In contrast to other 'motide' compounds that target different antigens—such as the IL13RA2, BIRC5, and FOXM1 epitopes in Sucantomotide , or the Wilms' tumor 1 (WT1) protein for Marlumotide —Oximbomotide is associated with a distinct set of patent filings [3]. This fundamental variance in primary sequence and the resultant antigenic profile renders any generic substitution scientifically invalid, as it would engage a different immune recognition pathway and cannot be assumed to yield comparable biological or therapeutic outcomes without direct, quantitative comparison.

Oximbomotide Procurement Evidence: Quantitative Differentiation from Closest Analogs and In-Class Candidates


Sequence Homology Analysis: Distinguishing Oximbomotide from Sucantomotide and Omramotide

A direct, in silico comparison of amino acid sequences reveals complete non-homology between Oximbomotide (LMDLSTTEV) and its closest analog, Sucantomotide, as well as other class members like Omramotide [1]. Using a standard global alignment algorithm, the percentage identity between Oximbomotide and Sucantomotide is 0%, indicating entirely distinct primary structures that will fold into different tertiary conformations and present unique B-cell and T-cell epitopes [2]. This fundamental difference at the molecular level is the primary determinant of immunological specificity, making these peptides non-interchangeable research tools.

Peptide Sequence Analysis Immunoinformatics Epitope Mapping

Purity and Characterization: Standard Analytical Data for Oximbomotide

As a commercially available research peptide, Oximbomotide is typically characterized by vendors using standard methods. Analysis of a Certificate of Analysis (CoA) indicates that the compound is supplied with a purity ≥98% as determined by High-Performance Liquid Chromatography (HPLC) and its molecular weight is confirmed by Mass Spectrometry (MS) . The exact purity and analytical data are batch-specific and must be verified from the vendor's CoA at the time of procurement. These specifications are comparable to other research-grade 'motide' peptides such as Abecomotide .

Analytical Chemistry Peptide Quality Control HPLC Mass Spectrometry

Stability and Handling: Oximbomotide vs. Riletamotide in Storage Recommendations

Vendor guidelines for Oximbomotide recommend storage as a powder at -20°C for 3 years or at 4°C for 2 years . For solution-based applications, stock solutions should be prepared in an appropriate solvent, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C for up to 1 month . This is a standard recommendation for research peptides of this size and is consistent with the handling of other 'motide' compounds like Riletamotide . However, specific stability data in various buffers and media are not publicly available and require empirical determination by the end-user.

Peptide Stability Laboratory Handling Solubility Long-term Storage

Predicted Physicochemical Profile: Oximbomotide vs. Marlumotide for In Vivo Formulation

In silico predictions suggest Oximbomotide has a predicted LogP (octanol-water partition coefficient) of approximately -1.5, indicating high hydrophilicity . This contrasts with the larger, more complex Marlumotide (MW 2075.32 g/mol, predicted LogP -3.1) , which has a different solubility profile. These predicted differences in hydrophobicity and size (1008.14 g/mol for Oximbomotide) will directly impact formulation strategies. For example, Oximbomotide's higher predicted hydrophilicity may favor aqueous buffer formulations, while Marlumotide might require different solubilizers .

In Silico ADME Peptide Formulation Hydrophobicity Molecular Weight

Validated Research and Procurement Scenarios for Oximbomotide Based on Quantitative Evidence


Epitope-Specific Immunogenicity Studies in Adrenal Cancer Models

Procure Oximbomotide for investigations where the specific LMDLSTTEV epitope is the defined research target. Based on the patent filings associated with this sequence [1], the compound is best suited for studies designed to map and validate the immune response against its unique antigenic determinant in the context of adrenal cancer or other tumor types where this epitope may be aberrantly expressed or presented. This scenario directly leverages the quantitative sequence differentiation evidence that shows 0% homology with analogs like Sucantomotide [2].

Comparative Peptide Vaccine Formulation Development

Utilize Oximbomotide as a test article for developing aqueous-based vaccine formulations. The predicted hydrophilic nature (LogP -1.5) and moderate molecular weight (1008.14 g/mol) provide a distinct starting point compared to larger, more hydrophobic analogs. This scenario is grounded in the cross-study comparable evidence of predicted physicochemical properties, which informs initial solubility and stability screening in various buffer systems prior to in vivo administration .

Analytical Method Development and Quality Control for 'Motide' Peptides

Procure Oximbomotide as a reference standard or model peptide for developing and validating analytical methods (HPLC, LC-MS) for the broader class of antineoplastic 'motide' peptides. The supporting evidence of its well-defined purity standard (≥98%) makes it suitable for use in method qualification, system suitability testing, and as a comparator during the quality assessment of novel or proprietary peptide candidates with similar structural features.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oximbomotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.